

Application Notes and Protocols for the Synthesis of 2-Boronoterephthalic Acid

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Compound of Interest

Compound Name: *2-Bromoterephthalic acid*

Cat. No.: B1265625

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Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

2-Boronoterephthalic acid is a highly versatile bifunctional organic molecule, featuring both carboxylic acid and boronic acid moieties on a benzene ring. This unique structure makes it a valuable building block in several advanced fields. Primarily, it serves as a sophisticated organic linker for the design and synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The boronic acid group can participate in reversible covalent bonding, which is instrumental in creating dynamic and self-healing materials. Furthermore, the presence of both Lewis and Brønsted acidic sites in MOFs constructed from this linker makes them excellent candidates for applications in acid-base catalysis.

The conversion of **2-bromoterephthalic acid** to 2-boronoterephthalic acid is most effectively achieved through a palladium-catalyzed Miyaura borylation reaction.^[1] This robust and widely used cross-coupling reaction forms a carbon-boron bond by reacting an aryl halide (**2-bromoterephthalic acid**) with a diboron reagent, such as bis(pinacolato)diboron (B_2pin_2).^{[2][3]} The reaction is catalyzed by a palladium(0) species and requires a weak base, typically potassium acetate (KOAc), to facilitate the catalytic cycle.^[2] The reaction exhibits high functional group tolerance, making it suitable for substrates with sensitive groups like carboxylic acids.^{[2][4]} The initial product is a boronate ester, which is subsequently hydrolyzed to the target boronic acid during the acidic work-up procedure.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

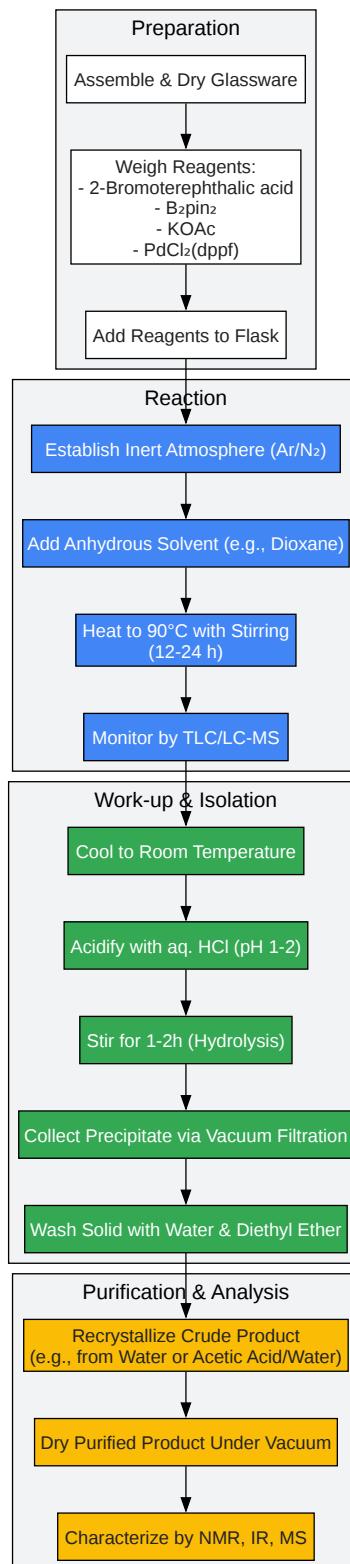
Compound Name	Structure	CAS Number	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Appearance
2-Bromoterephthalic acid		586-35-6	C ₈ H ₅ BrO ₄	245.03	295-297 ^[5]	White to light yellow powder/cryst ^[5]
2-Boronoterephthalic acid		1403483-77-9	C ₈ H ₇ BO ₆	210.00	>300	White to off-white solid

Table 2: Typical Miyaura Borylation Reaction Parameters

Parameter	Recommended Value/Condition	Rationale
Substrate	2-Bromoterephthalic acid	Aryl bromide is a suitable coupling partner for Miyaura borylation.
Borylating Agent	Bis(pinacolato)diboron (B_2pin_2)	Common, stable, and effective source of boron. [3]
Molar Ratio (Substrate: B_2pin_2 :Base)	1 : 1.1-1.5 : 2.0-3.0	An excess of the diboron reagent and base ensures complete conversion of the starting material.
Catalyst	$PdCl_2(dppf)$ or $Pd(PPh_3)_4$ (1-5 mol%)	Efficient palladium sources for this type of cross-coupling. [2]
Base	Potassium Acetate (KOAc)	A mild base that promotes the transmetalation step without causing side reactions. [3]
Solvent	Anhydrous Dioxane, DMSO, or Toluene	Polar aprotic solvents are effective for this reaction. [6]
Temperature	80 - 110 °C	Sufficient thermal energy to drive the catalytic cycle effectively. [6]
Reaction Time	12 - 24 hours	Typical duration to ensure high conversion. [6]
Atmosphere	Inert (Argon or Nitrogen)	Protects the $Pd(0)$ catalyst from oxidation by air. [6]
Expected Yield	70 - 90%	Varies based on specific conditions and purification efficiency.

Experimental Workflow Diagram

Experimental Workflow for 2-Boronoterephthalic Acid Synthesis

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Caption: General experimental workflow for Miyaura borylation.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-boronoterephthalic acid from **2-bromoterephthalic acid** via a palladium-catalyzed Miyaura borylation reaction.

Materials and Reagents

- **2-Bromoterephthalic acid** (1.0 eq)
- Bis(pinacolato)diboron (B_2pin_2) (1.2 eq)
- Potassium Acetate (KOAc), anhydrous (3.0 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($PdCl_2(dppf)$) (0.03 eq)
- 1,4-Dioxane, anhydrous
- Hydrochloric Acid (HCl), 2 M aqueous solution
- Deionized Water
- Diethyl Ether

Equipment

- Three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer and hot plate
- Thermometer or temperature controller
- Inert gas supply (Argon or Nitrogen) with manifold
- Cannula or syringe for solvent transfer
- Büchner funnel and vacuum flask

- Standard laboratory glassware

Reaction Procedure

- Setup: Assemble a three-neck round-bottom flask with a reflux condenser and a gas inlet/outlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove moisture.
- Charging the Flask: To the flask, add **2-bromoterephthalic acid** (1.0 eq), bis(pinacolato)diboron (1.2 eq), anhydrous potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).
- Inert Atmosphere: Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
- Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe to the flask to achieve a substrate concentration of approximately 0.1-0.2 M.
- Reaction: Begin vigorous stirring and heat the reaction mixture to 90-100 °C using an oil bath. Maintain this temperature for 12-24 hours. The mixture will typically become dark and heterogeneous.
- Monitoring: The reaction progress can be monitored by taking small aliquots, performing a mini-workup (acidification, extraction with ethyl acetate), and analyzing by Thin Layer Chromatography (TLC) or LC-MS to check for the disappearance of the starting material.

Work-up and Purification

- Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
- Hydrolysis and Precipitation: Slowly pour the reaction mixture into a beaker containing 2 M aqueous HCl. The volume of the HCl solution should be sufficient to bring the final pH to 1-2. This step protonates the carboxylate groups and initiates the hydrolysis of the pinacol boronate ester to the desired boronic acid.
- Stirring: Stir the acidic mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis and precipitation of the product.

- Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
- Washing: Wash the filter cake sequentially with generous portions of cold deionized water (to remove inorganic salts) and then with diethyl ether (to remove non-polar organic impurities).
- Drying: Dry the crude 2-boronoterephthalic acid in a vacuum oven at 50-60 °C to a constant weight.

Final Purification (If Necessary)

The crude product is often of sufficient purity for many applications. If further purification is required, recrystallization is the preferred method.

- Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent system, such as water or a mixture of acetic acid and water.^[7] If the solution contains colored impurities, it can be treated with a small amount of activated charcoal and hot-filtered.^[8] Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The final product should be characterized to confirm its identity and purity.

- ^1H NMR: To confirm the structure and assess purity.
- ^{13}C NMR: To verify the carbon skeleton.
- Infrared (IR) Spectroscopy: To identify key functional groups. Expected peaks include a broad O-H stretch (from COOH and B(OH)₂), a strong C=O stretch, and B-O stretching vibrations.^[9]
- Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Handling

- Work in a well-ventilated fume hood.

- Palladium catalysts are toxic and should be handled with care.
- 1,4-Dioxane is a flammable solvent and a suspected carcinogen.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Handle all reagents and solvents according to their Safety Data Sheets (SDS).

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